

toxicological profile of alpha-Hydroxy-gamma-butyrolactone

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Compound of Interest

Compound Name: **alpha-Hydroxy-gamma-butyrolactone**

Cat. No.: **B103373**

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Executive Summary: The Profile of a Reactive Intermediate

alpha-Hydroxy-gamma-butyrolactone (CAS: 19444-84-9) is a five-membered cyclic ester, or lactone, used as a starting reagent and intermediate in the synthesis of fine chemicals and pharmaceuticals, including seco-pseudonucleoside synthons.^{[1][2]} While structurally related to the well-studied gamma-butyrolactone (GBL), the addition of a hydroxyl group at the alpha position significantly alters its profile. Current data from safety data sheets (SDS) classify it primarily as an irritant to the skin, eyes, and respiratory tract.^{[3][4][5]} However, a full toxicological characterization, particularly concerning systemic effects following potential exposure, is lacking in publicly available literature.

This document serves as a technical guide to bridge this knowledge gap. It outlines a logical, tiered approach to toxicological evaluation, beginning with physicochemical properties and progressing through toxicokinetics, mechanisms of toxicity, and specific toxicological endpoints. The protocols described herein are based on established regulatory guidelines and best practices in toxicology, providing a self-validating framework for any research or development program involving this compound.

Physicochemical Identity and Hazard Classification

A substance's toxic potential is intrinsically linked to its chemical properties. Understanding these properties is the foundational step in any toxicological assessment.

Chemical and Physical Properties

The key physicochemical properties of α -HGL are summarized below. These characteristics, particularly its liquid state and density, are critical for designing appropriate handling procedures and experimental protocols.

Property	Value	Source(s)
CAS Number	19444-84-9	[2] [3] [6]
Molecular Formula	$C_4H_6O_3$	[2] [6]
Molecular Weight	102.09 g/mol	[2] [6]
IUPAC Name	3-hydroxyoxolan-2-one	[6]
Synonyms	2-hydroxy-gamma-butyrolactone	[6]
Physical State	Colorless to Light Yellow Liquid/Oil	[7] [8]
Boiling Point	133 °C @ 10 mmHg	[1] [7]
Density	~1.309 g/mL at 25 °C	[1] [7]

GHS Hazard Summary

Globally Harmonized System (GHS) classifications provided by suppliers offer a baseline understanding of a chemical's acute hazards. For α -HGL, the consensus points to a profile of a moderate irritant.

Hazard Class	GHS Classification	Hazard Statement	Source(s)
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[3] [5] [6]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	[3] [5] [6]
Specific Target Organ Toxicity	Category 3	H335: May cause respiratory irritation	[3] [5]
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction	[8]

Note: Not all suppliers list skin sensitization, but it is included here as a potential hazard.

Toxicokinetics: A Predictive Assessment

The disposition of a chemical within a biological system (ADME - Absorption, Distribution, Metabolism, and Excretion) is a critical determinant of its systemic toxicity. In the absence of specific data for α -HGL, we can formulate a scientifically grounded hypothesis based on its structure and the extensive data available for its analogue, GBL.

Absorption and Distribution

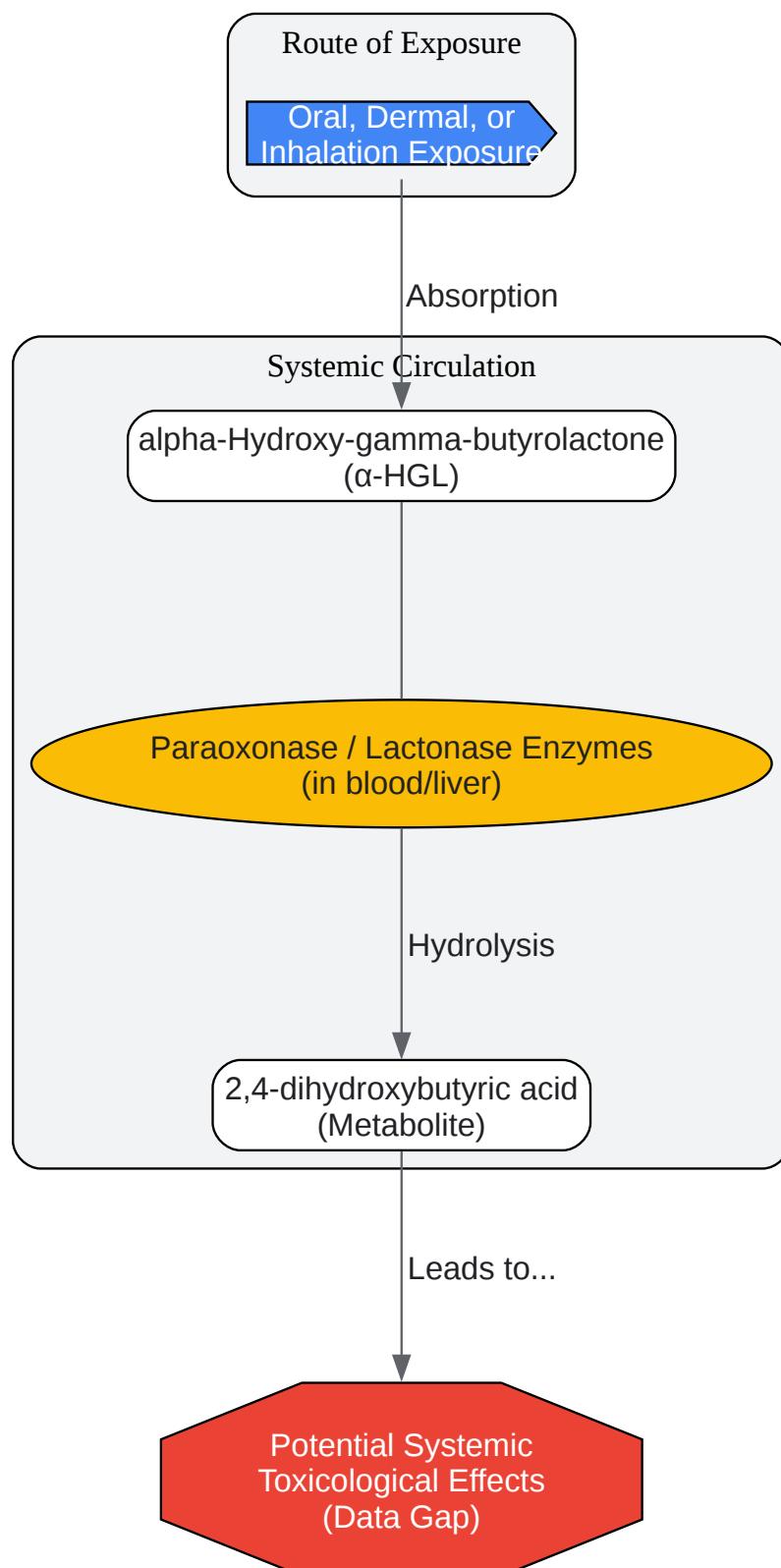
As a small, liquid molecule, α -HGL is expected to be rapidly absorbed following oral, dermal, or inhalation exposure. Its analogue, GBL, is known for rapid and complete absorption.[\[9\]](#) Following absorption into the bloodstream, it would likely be distributed throughout the body.

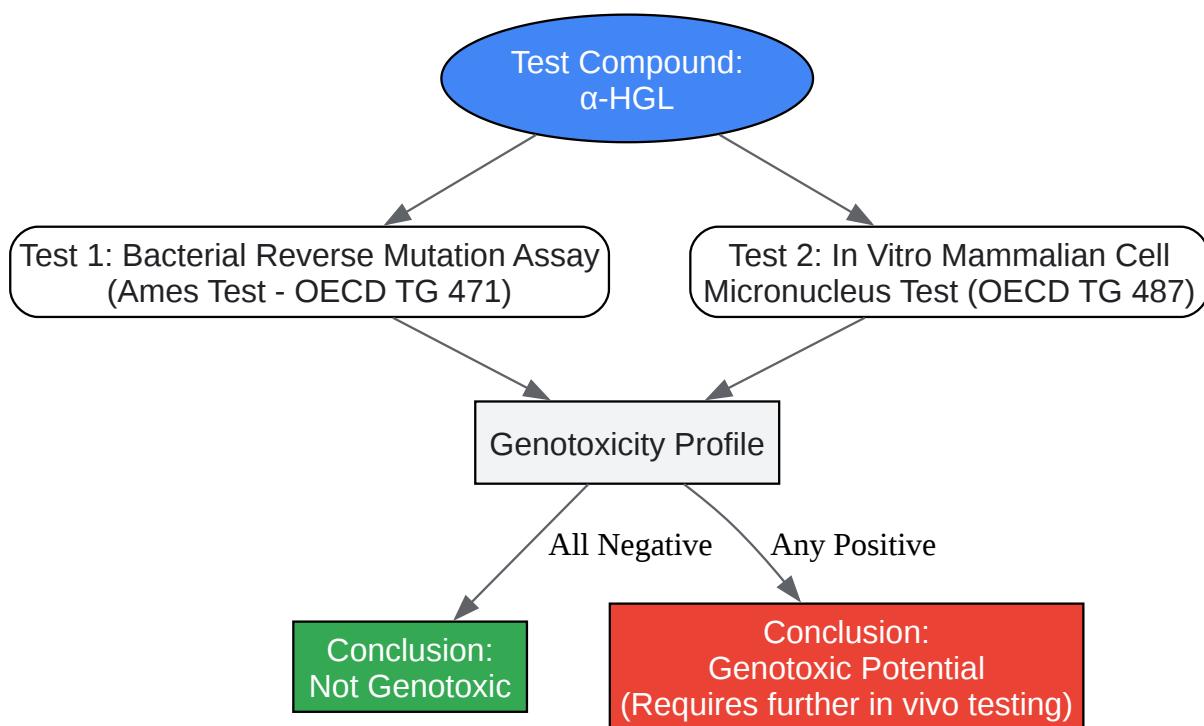
Metabolism: The Central Hypothesis of Hydrolysis

The primary mechanism of toxicity for many lactones stems from their in-vivo metabolism. GBL, for instance, is not pharmacologically active itself but serves as a prodrug, rapidly hydrolyzed by blood-borne paraoxonase (lactonase) enzymes into the neuroactive compound gamma-hydroxybutyric acid (GHB).[\[10\]](#)[\[11\]](#)[\[12\]](#)

It is highly probable that α -HGL undergoes a similar metabolic activation. The ester bond of the lactone ring is susceptible to hydrolysis, which would convert α -HGL into 2,4-dihydroxybutyric acid. This metabolite is the likely causative agent for any potential systemic effects. The

toxicological profile of 2,4-dihydroxybutyric acid is not well-characterized in public literature, representing a significant data gap.





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Caption: Standard two-test workflow for in vitro genotoxicity screening.

Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

- Objective: To detect gene mutations (point mutations) induced by the test article.
- Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli* with known mutations in the histidine (his) or tryptophan (trp) operon, respectively.
- Methodology:
 1. Dose Ranging: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of α-HGL.
 2. Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian

metabolism. This is critical for α -HGL to assess the genotoxicity of its hydrolyzed metabolite.

3. Exposure: A dilution series of α -HGL is mixed with the bacterial culture and either molten top agar (plate incorporation method) or a liquid suspension (pre-incubation method).
4. Plating: The mixture is plated onto minimal glucose agar plates.
5. Incubation: Plates are incubated at 37°C for 48-72 hours.
6. Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.

- Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control, in one or more strains.
- Causality: This test identifies substances that can directly or indirectly (after metabolism) alter DNA sequences. A positive result is a strong indicator of carcinogenic potential.

Irritation and Sensitization Protocols

While GHS data indicates irritation, quantitative, validated assays are necessary to confirm the classification and rule out corrosivity or sensitization potential. Modern in vitro methods using reconstructed human epidermis (RhE) models are preferred to reduce animal testing. [13]

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

- Objective: To determine the skin irritation potential of a chemical.
- Test System: Commercially available RhE models (e.g., **EpiDerm™**, **EpiSkin™**) consisting of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.
- Methodology:
 1. Application: A defined quantity (e.g., 10 μ L) of undiluted α -HGL is applied topically to the tissue surface.

2. Exposure: The tissues are exposed to the test article for a defined period (e.g., 60 minutes) at 37°C.
3. Rinsing: After exposure, the tissues are thoroughly rinsed to remove the chemical.
4. Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
5. Viability Assessment: Tissue viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells into a blue formazan salt. The amount of formazan produced is quantified spectrophotometrically after extraction.

- Interpretation: A substance is classified as an irritant (Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.
- Causality: This assay directly measures cytotoxicity in a human-relevant tissue model, providing a direct link between chemical exposure and the potential for inflammatory skin responses.

Systemic Toxicity Assessment

The largest data gap is in systemic toxicity. A tiered approach, starting with in vitro cytotoxicity and progressing to in vivo studies, is the most efficient and ethical path forward.

Protocol: In Vitro Cytotoxicity (Neutral Red Uptake Assay - OECD TG 129)

- Objective: To determine the basal cytotoxicity of α -HGL in a mammalian cell line.
- Test System: A suitable cell line, such as Balb/c 3T3 fibroblasts or Normal Human Dermal Fibroblasts (NHDF).
- Methodology:
 1. Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
 2. Dosing: The culture medium is replaced with medium containing a range of concentrations of α -HGL.

3. Incubation: Cells are incubated with the test article for a defined period (e.g., 24 hours).
4. Neutral Red Staining: The medium is replaced with a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.
5. Extraction & Quantification: After incubation, the dye is extracted from the cells, and the absorbance is measured to quantify the amount of dye taken up, which is proportional to the number of viable cells.

- Interpretation: The IC₅₀ value (the concentration that causes a 50% reduction in viability) is calculated. This value provides a quantitative measure of the substance's cytotoxicity.
- Causality: While a non-specific endpoint, basal cytotoxicity is a fundamental measure of a substance's ability to disrupt cellular processes essential for life. It provides a benchmark for comparing toxicity and selecting doses for further studies.

Conclusions and Strategic Recommendations

The toxicological profile of **alpha-Hydroxy-gamma-butyrolactone** is currently incomplete.

- Known Hazards: Based on available GHS data, α -HGL is an irritant to the skin, eyes, and respiratory system and may be a skin sensitizer. [3][6][8] Standard personal protective equipment (gloves, eye protection) and handling in a well-ventilated area are mandatory.
- Predicted Hazards: The primary metabolic pathway is likely hydrolysis to 2,4-dihydroxybutyric acid. The toxicological properties of this metabolite are unknown and represent the most significant data gap. It is imperative not to extrapolate the well-documented CNS effects of the related GBL/GHB system to α -HGL without specific experimental data.
- Data Gaps: Key data gaps include systemic acute toxicity, repeated dose toxicity, genotoxicity, and reproductive/developmental toxicity.

For any organization involved in the manufacturing, handling, or development of α -HGL, a structured toxicological evaluation is strongly recommended. The workflows outlined in this guide, beginning with in vitro genotoxicity and irritation assays, provide a scientifically sound

and ethically responsible path to characterizing the risk profile of this compound and ensuring the safety of researchers and end-users.

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